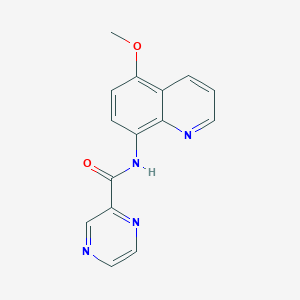
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide: is a heterocyclic compound that combines the structural features of quinoline and pyrazineThe presence of both quinoline and pyrazine rings in its structure makes it a versatile ligand for coordination chemistry and a candidate for biological activity studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methoxyquinoline with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of an ionic liquid, such as tetrabutylammonium bromide (TBAB), as a reaction medium to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
化学反应分析
Types of Reactions: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted amides and thioamides.
科学研究应用
Chemistry: N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their magnetic and electronic properties .
Biology: The compound has potential applications in biological studies due to its structural similarity to bioactive molecules. It can be used as a scaffold for designing inhibitors of enzymes or receptors.
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the material science industry, the compound can be used to develop new materials with specific electronic or optical properties. Its coordination complexes can be incorporated into sensors or catalysts.
作用机制
The mechanism of action of N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The quinoline ring can intercalate with DNA, while the pyrazine ring can participate in hydrogen bonding and π-π interactions . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
相似化合物的比较
N-(quinolin-8-yl)pyrazine-2-carboxamide: Lacks the methoxy group, which may affect its biological activity and binding properties.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: Contains a benzothiazole ring instead of quinoline, leading to different electronic properties.
N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide: Features a benzoimidazole ring, which can influence its coordination chemistry and biological activity.
Uniqueness: The presence of the methoxy group on the quinoline ring in N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide enhances its ability to participate in hydrogen bonding and electronic interactions. This structural feature can improve its binding affinity to biological targets and its stability in coordination complexes .
属性
分子式 |
C15H12N4O2 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC 名称 |
N-(5-methoxyquinolin-8-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-21-13-5-4-11(14-10(13)3-2-6-18-14)19-15(20)12-9-16-7-8-17-12/h2-9H,1H3,(H,19,20) |
InChI 键 |
WSXKZTPTMVACMU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CC=NC2=C(C=C1)NC(=O)C3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



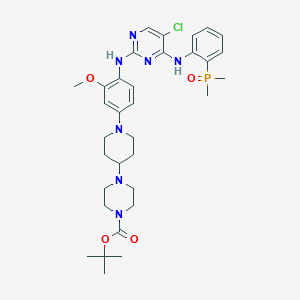
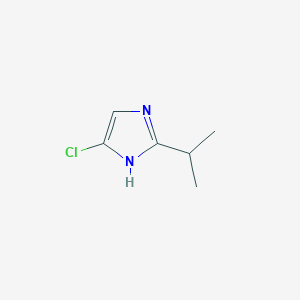
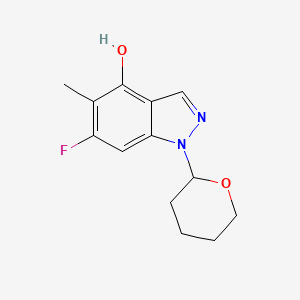
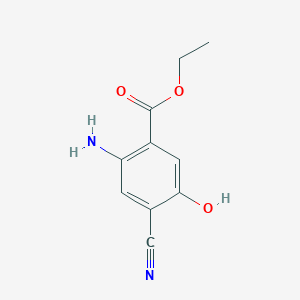

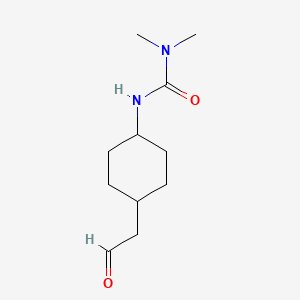
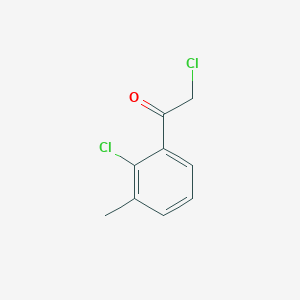
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
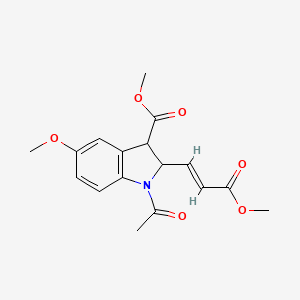
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)

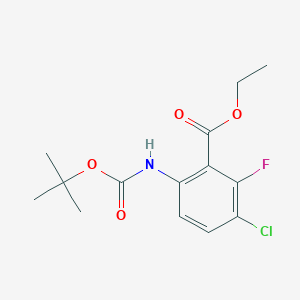
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
